![molecular formula C12H16F3NO3 B2707293 4-Amino-2-(tert-butyl)phenol tfa CAS No. 1660153-64-9](/img/structure/B2707293.png)
4-Amino-2-(tert-butyl)phenol tfa
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Overview
Description
4-Amino-2-(tert-butyl)phenol tfa (ABP) is a chemical compound with the CAS Number: 1660153-64-9 . It has a molecular weight of 279.26 and a linear formula of C12H16F3NO3 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-(tert-butyl)phenol 2,2,2-trifluoroacetate . The InChI code is 1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7) .Physical And Chemical Properties Analysis
4-Amino-2-(tert-butyl)phenol tfa is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Biologically Important Derivatives
4-Amino-2-(tert-butyl)phenol tfa can be used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities.
Organocatalysts for Asymmetric Aldol Reaction
This compound can be used to prepare prolinamide phenols, which act as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions of aldehydes and ketones in water . This is a key reaction in organic synthesis, used to form carbon-carbon bonds and introduce new stereocenters.
Preparation of Anion Sensitive Membrane Sensors
4-Amino-2-(tert-butyl)phenol tfa can be used to prepare N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate to prepare uranylsalophene derivatives . These derivatives can be used as selective receptors in anion sensitive membrane sensors, which have applications in environmental monitoring and medical diagnostics.
Electrochemical or Chemical Oxidative Polymerization
This compound can be used to prepare poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)] by electrochemical or chemical oxidative polymerization reaction . This polymer has potential applications in the development of functional materials for electronics and photonics.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that the compound is used in the synthesis of biologically important derivatives , suggesting it may interact with its targets through chemical reactions that modify the structure or function of these targets .
Biochemical Pathways
Related compounds have been shown to influence inflammation pathways , suggesting that 4-Amino-2-(tert-butyl)phenol trifluoroacetate may have similar effects.
Pharmacokinetics
The compound’s molecular weight and other properties suggest it may have certain bioavailability characteristics .
Result of Action
Related compounds have been shown to have anti-inflammatory effects , suggesting that 4-Amino-2-(tert-butyl)phenol trifluoroacetate may have similar outcomes.
Action Environment
It’s worth noting that the compound is stored at temperatures between 2-8°c, suggesting that temperature may play a role in its stability .
properties
IUPAC Name |
4-amino-2-tert-butylphenol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCQBNEXABCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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